Azido-PEG19-azide
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Overview
Description
Azido-PEG19-azide is a compound characterized by the presence of two terminal azide groups. It is a hydrophilic linker, often used in click chemistry reactions due to its high reactivity and stability. The chemical formula for this compound is C40H80N6O19, and it has a molecular weight of 949.1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azido-PEG19-azide is typically synthesized through a multi-step process involving the reaction of polyethylene glycol with azide-containing reagents. The synthesis often involves the use of diazotransfer reagents such as fluorosulfuryl azide (FSO2N3) to introduce the azide groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Azido-PEG19-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of a copper(I) catalyst to form triazoles.
Staudinger Ligation: The azide groups react with phosphines to form amides.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions.
Phosphines: Used in Staudinger ligation reactions.
Polar Aprotic Solvents: Such as acetonitrile or dimethyl sulfoxide, are often used to facilitate these reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
Azido-PEG19-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and functionalization of biomolecules.
Medicine: Utilized in drug delivery systems and the development of bioconjugates.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Azido-PEG19-azide primarily involves its reactivity with other chemical groups. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and material science .
Comparison with Similar Compounds
- Azido-PEG1-acid
- Azido-PEG2-acid
- Azido-PEG3-acid
- Azido-PEG4-acid
- Azido-PEG5-acid
- Azido-PEG6-acid
- Azido-PEG7-acid
- Azido-PEG8-acid
- Azido-PEG9-acid
- Azido-PEG10-acid
Uniqueness: Azido-PEG19-azide is unique due to its longer polyethylene glycol chain, which provides greater flexibility and hydrophilicity compared to shorter-chain analogs. This makes it particularly useful in applications requiring extended reach and solubility .
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80N6O19/c41-45-43-1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-39-65-40-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-48-4-2-44-46-42/h1-40H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIWBSPHWJFSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N6O19 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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